![molecular formula C16H14O4 B14096054 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14096054.png)
10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyran ring fused to a chromene ring, with methyl and propyl substituents at specific positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of phloroglucinol as a starting material, which undergoes a series of reactions to form the desired pyranochromene structure . The reaction conditions often include the use of catalysts, such as phosphoric acid-functionalized silica-coated iron oxide nanoparticles, to facilitate the reaction and improve yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of reusable solid acid nanocatalysts, such as phosphoric acid-functionalized silica-coated iron oxide nanoparticles, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
In medicinal chemistry, it has shown promise as a potential anticancer agent, with studies demonstrating its activity against several human cancer cell lines . Additionally, the compound’s unique structure and reactivity make it a valuable tool for studying chemical reactions and developing new synthetic methodologies .
作用機序
The mechanism of action of 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and disrupting key signaling pathways involved in cancer progression . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
類似化合物との比較
Similar Compounds: Similar compounds to 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione include other pyranochromene derivatives, such as 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione and 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione .
Uniqueness: The uniqueness of this compound lies in its specific substituents and the resulting biological activity. The presence of the methyl and propyl groups at specific positions in the molecule may contribute to its distinct reactivity and potential therapeutic applications .
特性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
10-methyl-4-propylpyrano[3,2-g]chromene-2,6-dione |
InChI |
InChI=1S/C16H14O4/c1-3-4-10-7-14(18)20-16-9(2)15-12(8-11(10)16)13(17)5-6-19-15/h5-8H,3-4H2,1-2H3 |
InChIキー |
WFKXWVIKXMDMFI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C1C=C3C(=O)C=COC3=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)
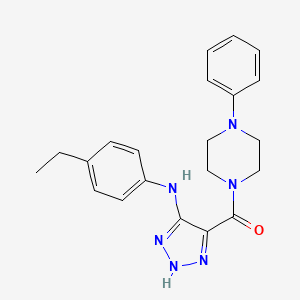
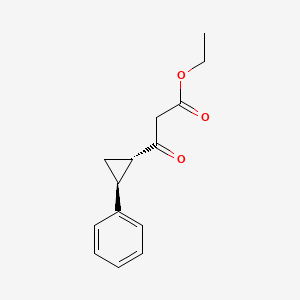
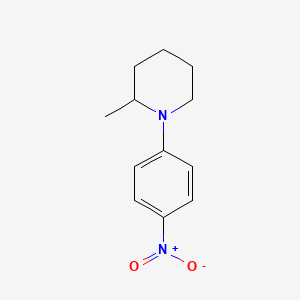
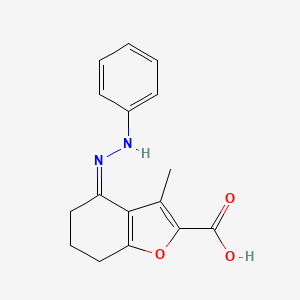
![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095992.png)

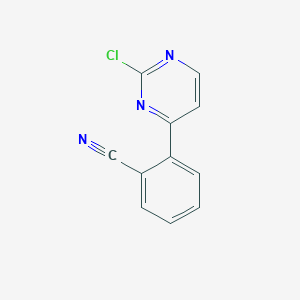
![Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B14096019.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096034.png)

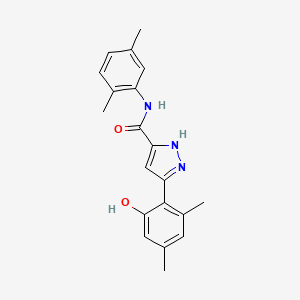
![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096042.png)
![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B14096050.png)
